molecular formula C24H19Br2N5OS B11979103 N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11979103
M. Wt: 585.3 g/mol
InChI Key: HCAMZAJNAVWDNR-JVWAILMASA-N
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Description

N’-[(E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is a complex organic compound characterized by its unique structure, which includes a triazole ring and bromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide typically involves a multi-step processThe reaction conditions may vary, but common reagents include hydrazine derivatives, bromophenyl compounds, and appropriate solvents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives of the original compound .

Scientific Research Applications

N’-[(E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring and bromophenyl groups play crucial roles in these interactions, potentially affecting enzyme activity, protein binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and bromophenyl-containing compounds. Examples include:

Uniqueness

What sets N’-[(E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide apart is its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C24H19Br2N5OS

Molecular Weight

585.3 g/mol

IUPAC Name

N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H19Br2N5OS/c1-16(17-7-11-19(25)12-8-17)27-28-22(32)15-33-24-30-29-23(18-9-13-20(26)14-10-18)31(24)21-5-3-2-4-6-21/h2-14H,15H2,1H3,(H,28,32)/b27-16+

InChI Key

HCAMZAJNAVWDNR-JVWAILMASA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Br)/C4=CC=C(C=C4)Br

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br

Origin of Product

United States

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